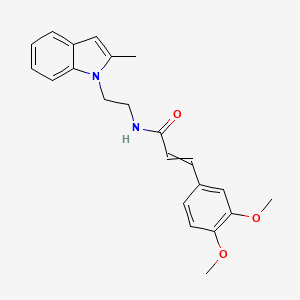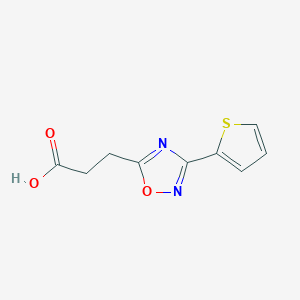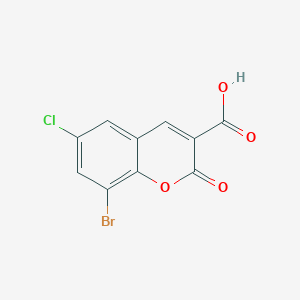
(7-Brom-2,3-dihydro-1,4-benzodioxin-6-yl)essigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid: is a synthetic compound belonging to the family of benzodioxinyl acetic acids. It is characterized by its molecular formula C10H9BrO4 and a molecular weight of 273.08 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
Wissenschaftliche Forschungsanwendungen
(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid is widely used in scientific research, including:
Chemistry: As a reagent in synthetic organic chemistry for the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes
Wirkmechanismus
Mode of Action
It’s worth noting that compounds with similar structures have been shown to exhibit antibacterial properties .
Biochemical Pathways
Related compounds have been shown to inhibit bacterial biofilm formation , suggesting that this compound may also interact with the biochemical pathways involved in biofilm formation and maintenance.
Result of Action
Related compounds have demonstrated antibacterial activity, particularly againstBacillus subtilis and Escherichia coli . This suggests that (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid may also exhibit similar antibacterial effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid typically involves the bromination of 2,3-dihydro-1,4-benzodioxin followed by acetic acid substitution. The reaction conditions often require the use of bromine or a brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent purification processes. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the high purity of the final product, which is essential for research applications.
Analyse Chemischer Reaktionen
Types of Reactions
(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzodioxinyl acetic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid
- (7-Fluoro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid
- (7-Iodo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid
Uniqueness
(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as increased reactivity and specific binding interactions. This makes it particularly useful in research applications where precise molecular interactions are required .
Eigenschaften
IUPAC Name |
2-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c11-7-5-9-8(14-1-2-15-9)3-6(7)4-10(12)13/h3,5H,1-2,4H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWVTZMLRYXFNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401620 |
Source


|
| Record name | (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98947-00-3 |
Source


|
| Record name | (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methoxy-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1334708.png)



![2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol](/img/structure/B1334723.png)


![2-[2-(4-fluorophenyl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B1334727.png)




![3-[(2-Thienylthio)methyl]benzoic acid](/img/structure/B1334740.png)
